2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one
Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a ketone group at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves the reaction of 2-(2-bromoallyl)cyclohexanone with primary amines. This one-pot synthesis is efficient and yields various N-substituted derivatives . The reaction typically occurs under mild conditions, often utilizing a transamination procedure to improve yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group at the 2-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: The compound and its derivatives are investigated for potential therapeutic applications.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The exact pathways and targets can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, known for its aromaticity and biological activity.
2-Methylindole: Similar structure but lacks the tetrahydro and ketone functionalities.
4,5,6,7-Tetrahydroindole: Similar structure but lacks the methyl and ketone functionalities.
Uniqueness
2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific combination of a methyl group at the 2-position and a ketone group at the 4-position, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-methyl-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIYEKHYUGHTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431115 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35308-68-0 | |
Record name | 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the choice of solvent crucial in the Mannich reaction of 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one?
A1: The research paper ["Mannich reaction of 3-ethyl-1,5,6,7-tetrahydro- 2-methyl-4H-indol-4-one and the characterization of the hydroxymethylated by-product"] [] demonstrates that using acetic acid as a solvent in the Mannich reaction of 1,5,6,7-Tetrahydro-2-methyl-4H-indol-4-one leads to an undesired side reaction. Instead of the anticipated Mannich product, N-hydroxymethyl-3-ethyl-1,5,6,7-tetrahydro-2-methyl-4H-indol-4-one is formed through a hydroxymethylation process. This highlights the significant impact of solvent choice on the reaction pathway and product outcome. Therefore, alternative solvents are necessary to achieve the desired Mannich product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.